molecular formula C13H9FN2O2S B7606518 N-(3-cyanophenyl)-2-fluorobenzenesulfonamide

N-(3-cyanophenyl)-2-fluorobenzenesulfonamide

Cat. No.: B7606518
M. Wt: 276.29 g/mol
InChI Key: DSSHITHIGHCSAV-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3-cyanophenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Scientific Research Applications

N-(3-cyanophenyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorobenzene and cyanophenyl groups contribute to hydrophobic interactions and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-cyanophenyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.

    N-(3-cyanophenyl)-2-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of fluorine

Uniqueness

N-(3-cyanophenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to target proteins compared to other halogens or substituents .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-12-6-1-2-7-13(12)19(17,18)16-11-5-3-4-10(8-11)9-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHITHIGHCSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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